molecular formula C6H12O6 B7800755 fructose

fructose

Cat. No.: B7800755
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-VRPWFDPXSA-N
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Description

Fructose (C 6 H 12 O 6 ), also known as fruit sugar, is a ketohexose monosaccharide and one of the three most common dietary monosaccharides alongside glucose and galactose . This high-purity, crystalline reagent is a white, odorless, crystalline solid recognized for being the sweetest of all naturally occurring carbohydrates and the most water-soluble of all sugars . For research purposes, this compound is critical in metabolic studies. Its distinct metabolism, known as fructolysis, bypasses key regulatory steps of glycolysis, making it a valuable compound for investigating hepatic metabolic pathways . Upon cellular uptake primarily via GLUT5 transporters, this compound is rapidly phosphorylated by fructokinase C (KHK), leading to a unique metabolic profile that can include intracellular ATP depletion and increased uric acid production . This process can drive de novo lipogenesis and contribute to the study of metabolic syndromes, non-alcoholic fatty liver disease (NAFLD), and insulin resistance . Recent oncological research has highlighted the role of this compound in cancer progression. Studies demonstrate that this compound can be directly metabolized by tumor cells and vascular endothelial cells (VECs) to promote angiogenesis, the formation of new blood vessels essential for tumor growth . This compound metabolism in VECs activates Akt and Src signaling pathways, enhancing proliferation, migration, and tube-forming abilities . Furthermore, this compound upregulates Vascular Endothelial Growth Factor (VEGF) expression in cancer cells, further stimulating new blood vessel growth . This reagent is also essential for studying the Maillard reaction (non-enzymatic browning) in food science models and for biochemical research involving fermentation . This product is presented as a high-purity, fine-grained white powder and is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
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InChI Key

LKDRXBCSQODPBY-VRPWFDPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name FRUCTOSE
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Record name fructose
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Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER.
Record name D-Fructose
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Solubility

Solubility in water at 20 °C: good
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Color/Form

CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals

CAS No.

6347-01-9, 57-48-7, 7660-25-5
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Preparation Methods

Hydrolysis of Inulin

Inulin, a polysaccharide found in chicory and Jerusalem artichoke, is a fructan polymer that releases fructose upon hydrolysis. Industrially, this process is conducted in acidic media (e.g., HCl or H₃PO₄) at elevated temperatures (70–90°C):

(C6H10O5)n+nH2OH+nC6H12O6(This compound)(\text{C}6\text{H}{10}\text{O}5)n + n\text{H}2\text{O} \xrightarrow{\text{H}^+} n\text{C}6\text{H}{12}\text{O}6 \, (\text{this compound})

Yields exceed 80% when using high-purity inulin, making this method economically viable for regions with abundant inulin-rich crops .

Parameter Acid Hydrolysis Enzymatic Hydrolysis
CatalystH₂SO₄, HClInvertase
Temperature80–100°C50–60°C
Yield~50% this compound>95% this compound
ByproductsGlucoseNone
Industrial ScalabilityHighModerate

Enzymatic Synthesis via Aldolase Pathways

Recent advances in biocatalysis enable de novo this compound synthesis using rhamnulose-1-phosphate aldolase (RhaD) and acid phosphatase . This one-pot system combines racemic glyceraldehyde and dihydroxyacetone phosphate (DHAP) to yield L-fructose:

Glyceraldehyde+DHAPRhaDL-fructose-1-phosphateacid phosphataseL-fructose\text{Glyceraldehyde} + \text{DHAP} \xrightarrow{\text{RhaD}} \text{L-fructose-1-phosphate} \xrightarrow{\text{acid phosphatase}} \text{L-fructose}

Purification yields reach 55% with DHAP . A cost-effective variant employs a four-enzyme cascade (galactose oxidase, catalase, RhaD, phosphatase) to generate enantiopure L-glyceraldehyde from glycerol, achieving comparable yields .

Catalytic Isomerization of Glucose

Glucose-to-fructose isomerization is pivotal in high-fructose corn syrup (HFCS) production. Homogeneous organic Brønsted bases (e.g., triethylamine, TEA) catalyze this reaction in aqueous media:

GlucosebaseThis compound\text{Glucose} \xleftrightarrow{\text{base}} \text{this compound}

Key findings from kinetic studies :

  • Optimal conditions: pH 11.3, 100°C, 7 min → 32% this compound yield (64% selectivity).

  • Degradation pathways (e.g., fragmentation to lactic acid) limit yields at prolonged reaction times.

  • Kinetic isotope effect (KIE) studies confirm deprotonation at glucose’s C-2 position as the rate-limiting step .

Catalyst Temperature (°C)pHYield (%)Selectivity (%)
TEA10011.33264
NaOH10011.02858

Comparative Analysis of Preparation Methods

The choice of method hinges on feedstock availability, cost, and desired purity:

  • Hydrolysis of Sucrose : Ideal for food industries; requires invertase purification.

  • Inulin Hydrolysis : Cost-effective but geographically constrained to inulin-rich regions.

  • Enzymatic Synthesis : High stereochemical control; suited for pharmaceutical applications.

  • Catalytic Isomerization : Scalable for HFCS production; requires pH and temperature optimization.

Scientific Research Applications

Food Industry Applications

1.1 Sweetener and Flavor Enhancer
Fructose is widely used as a sweetener due to its high sweetness intensity—approximately 1.2 to 1.8 times sweeter than sucrose. This property allows for reduced caloric content in food products when this compound replaces other sugars. Its humectant properties also help retain moisture in baked goods, enhancing texture and shelf life .

1.2 Low-Calorie Food Production
Crystalline this compound is particularly valuable in producing low-calorie foods. It can be combined with other ingredients to create products that maintain sweetness without the caloric load associated with traditional sugars . This application is critical for dietary management and weight control initiatives.

1.3 Fructooligosaccharides (FOS)
FOS, derived from this compound, are non-digestible carbohydrates that serve as prebiotics, promoting the growth of beneficial gut bacteria. They are increasingly incorporated into functional foods aimed at improving digestive health and enhancing overall wellness .

Pharmaceutical Applications

2.1 Excipient in Drug Formulations
this compound is utilized as an excipient in pharmaceutical formulations due to its ability to enhance the solubility of active ingredients and improve the palatability of medications . Its high solubility makes it suitable for syrups and liquid medications, while its compressibility allows for tablet production .

2.2 Cryoprotectant
In pharmaceutical applications, this compound acts as a cryoprotectant during the freeze-drying process of sensitive biological materials. It helps stabilize proteins and other active ingredients by preventing ice crystal formation, thereby maintaining their efficacy .

2.3 Cancer Research
Recent studies indicate that this compound may play a role in cancer metabolism. Research has shown that while cancer cells do not directly utilize this compound, the liver converts it into lipids that fuel tumor growth . This finding opens avenues for potential therapeutic interventions targeting metabolic pathways influenced by this compound consumption.

Health Implications and Research Findings

3.1 Metabolic Effects
Chronic high intake of this compound has been linked to various metabolic disorders, including obesity and insulin resistance. Epidemiological studies suggest that excessive consumption can lead to non-alcoholic fatty liver disease (NAFLD) and type II diabetes mellitus (T2DM) .

3.2 Polyphenols Interaction
Recent research has explored how dietary polyphenols can modulate this compound absorption in the intestines, potentially mitigating some negative health effects associated with high this compound consumption . This area of study highlights the importance of dietary composition in managing health outcomes related to sugar intake.

Table 1: Summary of this compound Applications

Application AreaSpecific Use CasesBenefits/Impacts
Food IndustrySweetener, low-calorie foodsReduces caloric intake; enhances flavor
Fructooligosaccharides (FOS)Promotes gut health
PharmaceuticalExcipient in drug formulationsImproves solubility; enhances palatability
CryoprotectantStabilizes active ingredients
Health ResearchCancer metabolism studiesInsights into tumor growth mechanisms
Polyphenols interactionPotential reduction of negative health impacts

Case Studies

Case Study 1: this compound in Cancer Research
A study published in Nature highlighted how dietary this compound contributes to tumor growth indirectly through liver metabolism. The study found that liver cells convert this compound into lipids used by cancer cells for growth, suggesting potential dietary interventions could influence cancer progression .

Case Study 2: Fructooligosaccharides as Prebiotics
Research on FOS demonstrated their effectiveness in promoting beneficial gut microbiota while inhibiting pathogenic bacteria. This application has significant implications for developing functional foods aimed at improving digestive health and preventing gastrointestinal diseases .

Mechanism of Action

fructose is often compared with other monosaccharides such as D-Glucose and D-Galactose:

Uniqueness of this compound: this compound is unique due to its high sweetness and its ability to isomerize to D-Glucose. Its metabolism in the liver and its impact on metabolic pathways also distinguish it from other monosaccharides .

Comparison with Similar Compounds

Comparison with Glucose

Structural Differences

Property Fructose Glucose
Functional Group Ketone (C2) Aldehyde (C1)
Cyclic Form Fructofuranose (5-membered ring) Glucopyranose (6-membered ring)
Anomeric Forms α/β based on C2 hydroxyl orientation α/β based on C1 hydroxyl orientation

Source:

Metabolic Pathways

  • This compound: Rapidly phosphorylated to this compound-1-phosphate in the liver, leading to triglyceride synthesis via increased acetyl-CoA production. Bypasses glycolysis regulation, promoting de novo lipogenesis .
  • Glucose : Metabolized via glycolysis, regulated by insulin and phosphofructokinase. Excess glucose is stored as glycogen or converted to fat through a regulated pathway .

Health Implications

  • This compound: Associated with non-alcoholic fatty liver disease (NAFLD), insulin resistance, and hyperuricemia due to ATP depletion and uric acid production .
  • Glucose : Chronic overconsumption linked to type 2 diabetes but less directly implicated in lipid dysregulation compared to this compound .

Comparison with Sucrose

Composition and Digestion

Sucrose (C₁₂H₂₂O₁₁) is a disaccharide of glucose and this compound linked by an α-1,β-2 glycosidic bond. Hydrolysis by sucrase yields a 1:1 ratio of glucose and this compound .

Metabolic Outcomes

  • Free this compound vs. Sucrose-Derived this compound : Both forms increase hepatic lipogenesis, but free this compound (e.g., in HFCS) may be absorbed faster, exacerbating metabolic effects .
  • Sucrose : Raises postprandial glucose more than this compound alone, increasing insulin demand .

Comparison with High-Fructose Corn Syrup (HFCS)

Production and Composition

HFCS is produced by isomerizing glucose in corn syrup to this compound. Common variants:

  • HFCS-42 : 42% this compound, used in baked goods.
  • HFCS-55 : 55% this compound, used in soft drinks .

Health Effects

  • HFCS vs. Sucrose : Similar metabolic outcomes due to comparable this compound content. However, HFCS consumption in the U.S. increased by 1,000% between 1970–2000, correlating with rising obesity rates .
  • Controversies : Some studies attribute HFCS to higher triglyceride levels and blood pressure, though meta-analyses show mixed results .

Comparison with Artificial Sweeteners (Neotame)

Chemical Properties

Property This compound Neotame
Structure Monosaccharide Aspartame derivative (dipeptide)
Sweetness 1.2–1.8× sucrose 7,000–13,000× sucrose
Thermal Stability Degrades at high temperatures Stable at mild temperatures

Source:

Metabolic Interactions

  • This compound : Rapidly metabolized in the liver, contributing to lipogenesis.
  • Neotame: Not metabolized for energy; excreted unchanged.

Health Implications and Controversies

  • Cardiometabolic Risks : Excessive this compound intake is linked to obesity, NAFLD, and diabetic cardiomyopathy via direct cardiomyocyte toxicity and oxidative stress .
  • Contradictory Evidence : Some studies overstate risks by using supra-physiological this compound doses or conflating HFCS with pure this compound .

Data Tables

Table 1: Metabolic Pathways of this compound vs. Glucose

Pathway This compound Glucose
Initial Phosphorylation Fructokinase (liver-specific) Hexokinase (ubiquitous)
Regulatory Step Bypasses phosphofructokinase Controlled by phosphofructokinase
Primary Outputs Triglycerides, uric acid Glycogen, CO₂, ATP

Source:

Table 2: this compound Content in Sweeteners

Sweetener This compound Content (%) Common Uses
Sucrose 50 Table sugar, baked goods
HFCS-55 55 Soft drinks, processed foods
Agave Nectar 70–90 "Natural" sweeteners

Source:

Biological Activity

Fructose is a simple sugar (monosaccharide) found naturally in fruits, honey, and root vegetables. It plays a crucial role in human metabolism, particularly in the liver, where it is rapidly processed. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and implications for health.

Pathways and Mechanisms

This compound metabolism primarily occurs in the liver through a unique pathway that distinguishes it from glucose metabolism. The key enzyme involved is ketohexokinase (KHK) , which phosphorylates this compound to produce this compound-1-phosphate (F1P). This process bypasses the rate-limiting step of glycolysis, allowing for rapid metabolism. The following table summarizes the key steps involved in this compound metabolism:

StepEnzymeProduct
1KHKF1P
2Aldolase BDihydroxyacetone phosphate (DHAP) and Glyceraldehyde
3Triose KinaseGlyceraldehyde-3-phosphate

The rapid conversion of this compound to F1P can lead to significant reductions in ATP levels, affecting cellular energy status and potentially triggering metabolic stress responses in tissues that express KHK, such as the liver, kidney, and brain .

Physiological Effects

This compound has several physiological effects due to its unique metabolic pathway:

  • Energy Regulation : this compound promotes glucose uptake in the liver by activating glucokinase (GCK) through allosteric modulation by F1P. This results in enhanced glycogen synthesis and lipid storage .
  • Appetite Regulation : Unlike glucose, this compound can stimulate appetite by reducing hypothalamic malonyl-CoA levels. Studies show that this compound consumption leads to increased food intake in animal models .
  • Impact on Lipid Metabolism : Excessive this compound intake is associated with increased lipogenesis and elevated triglyceride levels, contributing to conditions such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome .

This compound and Metabolic Disease

Research indicates that high this compound consumption can lead to various metabolic disorders. A systematic review found that excessive dietary this compound is linked to insulin resistance and obesity. In rodent studies, high-fructose diets resulted in complete metabolic syndrome development .

One notable study demonstrated that this compound ingestion could lead to a rapid increase in hepatic F1P levels, which remained elevated for several hours post-consumption. This sustained elevation is associated with increased glycogen accumulation and altered lipid metabolism .

This compound's Role in Cancer Metabolism

Recent studies have explored the role of this compound in cancer biology. Research indicates that certain cancer cells can utilize this compound as an energy source, promoting tumor growth and angiogenesis. For instance, pancreatic cancer cells exposed to this compound exhibited increased proliferation and vascularization mediated by lactate and amino acids released from these cells .

Chemical Reactions Analysis

Maillard Reaction

Fructose undergoes the Maillard reaction, a non-enzymatic browning process, with amino acids or proteins. This reaction proceeds faster with this compound than glucose due to its greater proportion of open-chain tautomers in solution . Key stages include:

  • Initial stage : Formation of Schiff bases and Amadori rearrangement products.

  • Advanced stages : Production of reactive intermediates (e.g., α-dicarbonyls) and brown polymeric melanoidins.

Implications :

  • Reduces protein digestibility and nutrient availability .

  • Generates mutagenic compounds (e.g., acrylamide) and fluorescent cross-linked proteins .

Dehydration to Hydroxymethylfurfural (HMF)

This compound dehydrates to form 5-hydroxymethylfurfural (HMF) , a platform chemical for biofuels and plastics. The reaction is catalyzed by acidic or thermal conditions, often in solvents like dimethyl sulfoxide (DMSO) .

Key Findings:

ConditionThis compound Conversion (%)HMF Selectivity (%)
130°C, N₂, 5% this compound83.348.2
130°C, N₂, 2.5% this compound77.867.5
100°C, synthetic air36.372.1
Data adapted from Frontiers in Chemistry (2020) .
  • Lower this compound concentrations minimize polymerization byproducts (e.g., humins) .

  • Oxygen enhances conversion rates but reduces selectivity due to side reactions .

Fermentation

This compound is anaerobically fermented by yeast into ethanol and CO₂:
C6H12O62 C2H5OH+2 CO2\text{C}_6\text{H}_{12}\text{O}_6 \rightarrow 2\ \text{C}_2\text{H}_5\text{OH} + 2\ \text{CO}_2

  • Key enzymes : Fructokinase and aldolase B initiate fructolysis, yielding trioses for ethanol synthesis .

  • Industrial applications include biofuel production and carbonated beverages .

Isomerization and Tautomerism

In alkaline solutions, this compound isomerizes via keto-enol tautomerism to glucose and mannose :
This compoundGlucoseMannose\text{this compound} \rightleftharpoons \text{Glucose} \rightleftharpoons \text{Mannose}

  • Equilibrium distribution in water :

    • 70% β-d-fructopyranose (6-membered ring)

    • 22% β-d-fructofuranose (5-membered ring) .

Oxidation Reactions

This compound acts as a reducing sugar in basic media, enabling oxidation by agents like Tollens' reagent or nitric acid:

  • Nitric acid oxidation : Converts this compound to meso-tartaric acid (a dicarboxylic acid) .

  • Enzymatic oxidation : Produces uronic acids (e.g., glucuronic acid) for glycosaminoglycan synthesis .

Glycosylation (Koenigs-Knorr Reaction)

This compound forms glycosides via the Koenigs-Knorr reaction, though its application is less common than glucose. The mechanism involves:

  • Bromination of this compound pentaacetate.

  • Nucleophilic substitution by alcohols, yielding β-glycosides .

Thermochemical Data

PropertyValue (kJ/mol)ConditionsSource
ΔfH° (solid)-1265.6 ± 0.46Clarke & Stegeman (1939)NIST WebBook
ΔcH° (combustion)-2810.4 ± 0.3Clarke & Stegeman (1939)NIST WebBook
ΔrH° (sucrose hydrolysis)-14.93 ± 0.16Goldberg et al. (1989)NIST WebBook

Caramelization

Thermal decomposition of this compound (>110°C) produces caramel pigments and flavors via:

  • Dehydration : Forms HMF and dihydroxyacetone.

  • Condensation : Generates cyclic ethers and furan derivatives .

Q & A

Q. What mechanistic models explain this compound’s differential effects on visceral adiposity vs. glucose?

  • Methodological Answer : Kinetic models propose that this compound bypasses rate-limiting phosphofructokinase in glycolysis, flooding hepatic mitochondria and driving de novo lipogenesis. Isotope tracer studies (¹³C-fructose) quantify fractional contributions to VLDL triglycerides (30–50% with high this compound intake) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
fructose
Reactant of Route 2
fructose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.